

Strychnine Hydrochloride: A Comprehensive Toxicological Profile for the Research Professional

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Strychnine hydrochloride*

Cat. No.: *B1681770*

[Get Quote](#)

An In-depth Technical Guide

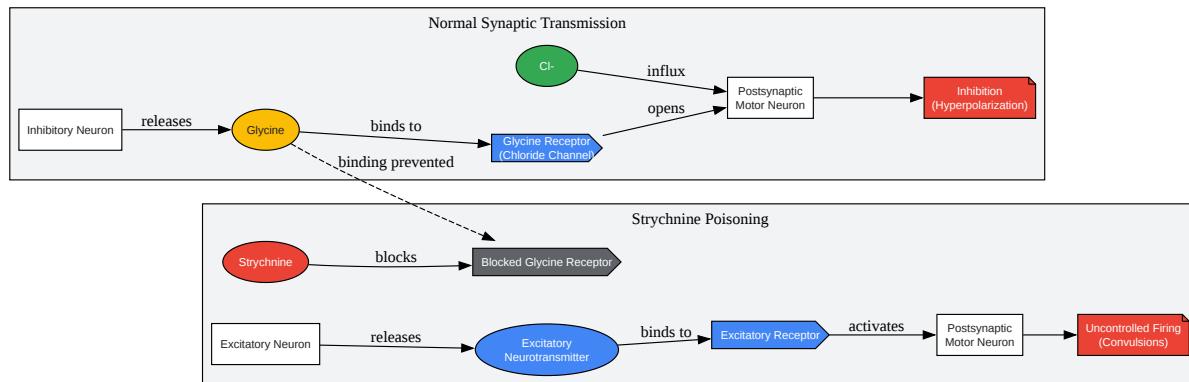
Preamble: The Enduring Toxicological Significance of a Classic Alkaloid

Strychnine, a highly toxic, colorless, and bitter crystalline alkaloid, has a long and storied history, from its use as a rodenticide to its notorious depiction in fictional works.^{[1][2][3]} Derived primarily from the seeds of the *Strychnos nux-vomica* tree, its potent effects on the central nervous system have made it a subject of intense toxicological interest for centuries.^{[1][4]} This guide provides a comprehensive overview of the toxicological data for **strychnine hydrochloride**, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding of its mechanism of action, toxicokinetics, clinical manifestations, and the analytical methodologies crucial for its detection and quantification.

Physicochemical Properties and Toxicokinetics: The Foundation of Toxicity

Strychnine hydrochloride, the salt form of strychnine, is more soluble in water than its base counterpart.^[5] This property influences its absorption and distribution within biological systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)


Strychnine is rapidly absorbed following ingestion, inhalation, or parenteral administration, with symptoms of poisoning often appearing within 15 to 60 minutes.^{[6][7][8]} It exhibits a large volume of distribution (estimated at 13 L/kg) and has low plasma protein binding, allowing it to quickly distribute to tissues.^{[9][10][11]} The highest concentrations in fatal cases are typically found in the blood, liver, kidneys, and stomach wall.^[1]

The primary site of metabolism is the liver, where the cytochrome P450 microsomal enzyme system plays a key role.^{[1][9][11]} The major metabolite is strychnine N-oxide, with other novel metabolites such as 2-hydroxystyrychnine, 21 α ,22 α -dihydroxy-22-hydroxystrychnine, strychnine 21,22-epoxide, and 11,12-dehydrostrychnine also identified.^[12] The elimination half-life of strychnine is approximately 10 to 16 hours and follows first-order kinetics.^{[1][9][10][11][13][14]} A small percentage (about 10-20%) of the dose is excreted unchanged in the urine within 24 hours.^[7]

Mechanism of Action: A Molecular Assault on the Central Nervous System

Strychnine's profound toxicity stems from its action as a potent and selective competitive antagonist of the inhibitory neurotransmitter glycine at its receptors in the spinal cord and brainstem.^{[1][9][10][11][13][15][16]}

Glycine normally acts as a "brake" on motor neurons by opening chloride ion channels, leading to hyperpolarization of the neuronal membrane and making it more difficult to fire an action potential.^{[1][15]} By blocking these glycine receptors, strychnine removes this inhibitory control.^[6] This disinhibition results in an exaggerated response to excitatory signals, leading to the characteristic and severe muscle convulsions associated with strychnine poisoning.^{[1][4][9]}

[Click to download full resolution via product page](#)

Caption: Mechanism of Strychnine Toxicity.

Acute Toxicity: A Profile of Lethality

Strychnine is highly toxic to a wide range of species, with the lethal dose varying depending on the route of administration and the individual.

Species	Route of Administration	LD50 (mg/kg)
Mouse	Oral	2[1]
Rat	Oral	16[1]
Rat (female)	Subcutaneous	More toxic than males[1]
Dog	Oral	0.5[1]
Cat	Oral	0.5[1]
Human (adult)	Oral	30-120 (minimum lethal dose) [1]
Human (probable lethal dose)	Oral	1.5-2[17]

Note: LD50 values can vary between studies.

Clinical and Toxicological Effects: A Multi-System Assault

The clinical presentation of strychnine poisoning is dramatic and rapid in onset.[15][18] The primary target is the central nervous system, but the severe, uncontrolled muscle contractions lead to a cascade of systemic effects.

Neurological Effects

The hallmark of strychnine poisoning is generalized, painful muscle spasms and convulsions. [6][8][19] A key diagnostic feature is that the patient often remains conscious and aware during these episodes, a state sometimes referred to as "conscious seizures" or "awake seizures".[9] [11][13][19] These convulsions can be triggered by minimal stimuli such as sound, touch, or light.[4][9][15] Other neurological signs include:

- Agitation, apprehension, and restlessness[6]
- Hypervigilance and an exaggerated startle response[1]
- Stiffness of the neck and jaw (trismus)[1][6]

- A characteristic facial grimace known as *risus sardonicus*[1][7][9]
- Severe arching of the back and neck (opisthotonus)[1][7][9]

Systemic and Organ-Specific Effects

The intense and sustained muscle contractions have profound systemic consequences:

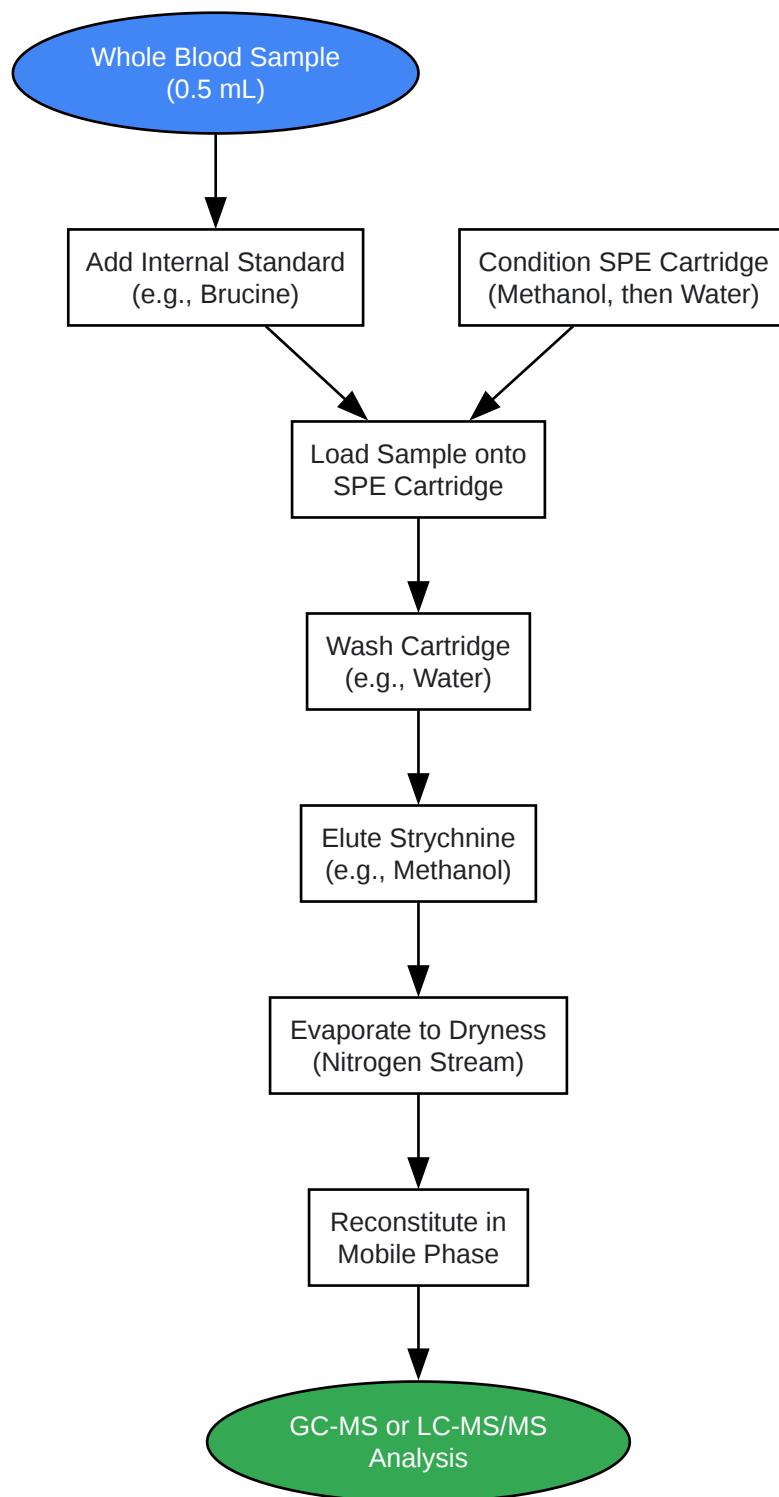
- Respiratory System: Death is often due to respiratory failure and asphyxia resulting from the continuous spasm of respiratory muscles.[1][4][8][10]
- Musculoskeletal System: Rhabdomyolysis (the breakdown of muscle tissue) is a common complication, leading to the release of myoglobin into the bloodstream.[1][7][8][9][10]
- Renal System: Myoglobinuric acute renal failure can occur as a consequence of rhabdomyolysis.[1][7][8][9][10]
- Cardiovascular System: Tachycardia (rapid heart rate) and hypertension (high blood pressure) are often observed.[1] Cardiac arrest can be a terminal event.[1]
- Metabolic Effects: Profound metabolic and respiratory acidosis develops due to increased lactic acid production from the muscles and impaired breathing.[1][8][9][10] Hyperthermia is also a common finding.[1][9][10][15]

Environmental Toxicology

Strychnine poses a significant threat to wildlife and aquatic ecosystems. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] It is also highly toxic to birds and small mammals.[5] While it has the potential to photolyze on soil and in water, its high toxicity necessitates careful handling and disposal to prevent environmental contamination.[5]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of strychnine in biological and environmental samples are critical for forensic investigations, clinical toxicology, and research. Several


analytical techniques are employed for this purpose.

Sample Preparation: A Crucial First Step

Effective extraction of strychnine from complex matrices like blood, urine, or tissue is essential for reliable analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[\[16\]](#)[\[20\]](#)[\[21\]](#)

Experimental Protocol: Solid-Phase Extraction (SPE) for Strychnine from Whole Blood[\[21\]](#)

- Sample Preparation: To 0.5 mL of whole blood, add an appropriate internal standard (e.g., brucine).
- Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge with methanol followed by water.
- Sample Loading: Load the prepared blood sample onto the SPE cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
- Elution: Elute the strychnine and internal standard with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with ammonium hydroxide).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.

[Click to download full resolution via product page](#)

Caption: Solid-Phase Extraction Workflow for Strychnine.

Instrumental Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique for the identification and quantification of strychnine.[16][20][21][22][23] Selected ion monitoring (SIM) is often used to enhance sensitivity.[16][20]
- High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying strychnine, often with UV detection.[16][20][22]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for strychnine analysis due to its exceptional sensitivity and specificity, particularly in complex biological matrices.[16][20]

Experimental Protocol: GC-MS Analysis of Strychnine[20][21]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column such as a DB-5MS is commonly used.
- Carrier Gas: Helium.
- Temperature Program: An initial oven temperature of 150°C held for 1 minute, followed by a ramp to 280°C.
- Injection: A splitless injection of the reconstituted sample extract.
- Ionization Mode: Electron Ionization (EI).
- Mass Analysis: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of strychnine (e.g., m/z 334).

Conclusion: A Toxin of Continued Relevance

Despite its long history, **strychnine hydrochloride** remains a compound of significant toxicological importance. Its potent and well-characterized mechanism of action makes it a valuable tool in neuropharmacological research. For toxicologists and drug development professionals, a thorough understanding of its toxicokinetics, clinical effects, and analytical detection is essential for both managing potential exposures and for its utility as a reference neurotoxin. The methodologies and data presented in this guide provide a robust foundation for researchers working with this classic and powerful alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. crimereads.com [crimereads.com]
- 3. mq.edu.au [mq.edu.au]
- 4. Strychnine | Poison, Toxin, Alkaloid | Britannica [britannica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Strychnine | Chemical Emergencies | CDC [cdc.gov]
- 7. Strychnine (PIM 507) [inchem.org]
- 8. Strychnine: Biotoxin | NIOSH | CDC [cdc.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. litfl.com [litfl.com]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. Metabolism of strychnine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toxicokinetics of acute strychnine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. calpoison.org [calpoison.org]
- 16. benchchem.com [benchchem.com]
- 17. Strychnine - IDLH | NIOSH | CDC [cdc.gov]
- 18. Strychnine Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]
- 19. mdsearchlight.com [mdsearchlight.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of strychnine in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analytical detection and quantitation of strychnine in chemically fixed organ tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Strychnine Hydrochloride: A Comprehensive Toxicological Profile for the Research Professional]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681770#strychnine-hydrochloride-toxicological-data-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com